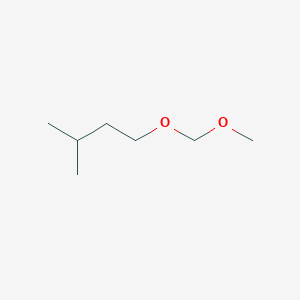
1-(Methoxymethoxy)-3-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethoxy)-3-methylbutane is an organic compound that belongs to the class of ethers It is characterized by the presence of a methoxymethyl group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)-3-methylbutane can be synthesized through the methoxymethylation of alcohols. One common method involves the reaction of an alcohol with formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2 . The reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields and short reaction times .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts is crucial for cost-effective production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methoxymethoxy)-3-methylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(Methoxymethoxy)-3-methylbutane has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Methoxymethoxy)-3-methylbutane involves its interaction with specific molecular targets. The methoxymethyl group can act as a protecting group, preventing unwanted reactions at certain sites on a molecule. This allows for selective modification of other functional groups, facilitating complex synthetic pathways.
Similar Compounds:
1-Methoxymethoxy-1-phenylethane: Similar in structure but with a phenyl group instead of a butane backbone.
1-(Methoxymethoxy)methylcycloheptanol: Contains a cycloheptanol ring instead of a butane backbone.
Uniqueness: this compound is unique due to its specific structure, which provides distinct reactivity and stability compared to other methoxymethyl ethers. Its ability to act as a protecting group for alcohols makes it valuable in multistep organic synthesis.
Propiedades
| 78400-78-9 | |
Fórmula molecular |
C7H16O2 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
1-(methoxymethoxy)-3-methylbutane |
InChI |
InChI=1S/C7H16O2/c1-7(2)4-5-9-6-8-3/h7H,4-6H2,1-3H3 |
Clave InChI |
TZNSCNFNMSGPCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


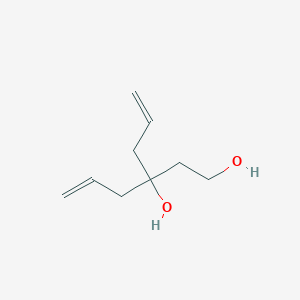
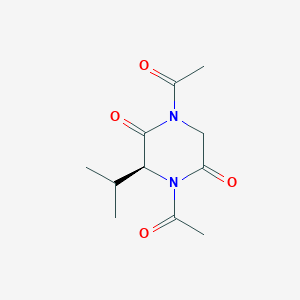
![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)

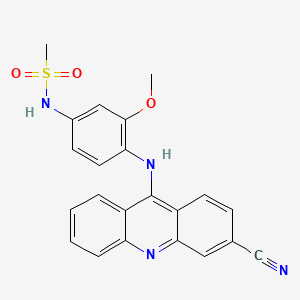
![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)
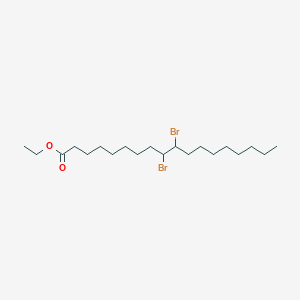
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/no-structure.png)

